octahydro-2H-quinolizin-3-ylmethanol

Quinolizidine alkaloid pharmacology Receptor subtype selectivity Positional isomer SAR

Octahydro-2H-quinolizin-3-ylmethanol (CAS 27203-18-5) is a saturated bicyclic quinolizidine alkaloid derivative with molecular formula C₁₀H₁₉NO and exact mass 169.1467 Da. The compound features a tertiary amine bridgehead nitrogen within a fused 6/6 ring system bearing a hydroxymethyl substituent at the 3-position.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B8556451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-2H-quinolizin-3-ylmethanol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCN2CC(CCC2C1)CO
InChIInChI=1S/C10H19NO/c12-8-9-4-5-10-3-1-2-6-11(10)7-9/h9-10,12H,1-8H2
InChIKeyYJYHAHZIQBZRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-2H-quinolizin-3-ylmethanol (CAS 27203-18-5): Structural Identity and Core Characteristics for Procurement Evaluation


Octahydro-2H-quinolizin-3-ylmethanol (CAS 27203-18-5) is a saturated bicyclic quinolizidine alkaloid derivative with molecular formula C₁₀H₁₉NO and exact mass 169.1467 Da [1]. The compound features a tertiary amine bridgehead nitrogen within a fused 6/6 ring system bearing a hydroxymethyl substituent at the 3-position. It serves as a key synthetic intermediate in the preparation of pharmacologically active octahydroquinolizines, including antidiabetic [2] and anti-spasmodic [3] drug candidates. Unlike its naturally occurring positional isomer lupinine (octahydro-2H-quinolizin-1-ylmethanol, CAS 486-70-4), which is abundant in Lupinus species, the 3-methanol regioisomer is primarily accessed via synthetic routes, most commonly by LiAlH₄ reduction of ethyl octahydro-2H-quinolizine-3-carboxylate [4].

Why Octahydro-2H-quinolizin-3-ylmethanol Cannot Be Substituted by Generic Quinolizidine Analogs


Quinolizidine alkaloids exhibit profound position-dependent pharmacology: the hydroxymethyl group location on the quinolizine ring dictates receptor subtype engagement, metabolic stability, and downstream synthetic derivatization potential. The 3-methanol regioisomer (the target compound) is structurally distinct from the naturally abundant 1-methanol isomer lupinine in ways that affect both biological target engagement [1] and chemical reactivity in downstream functionalization [2]. Lupinine (1-methanol) displays measurable but weak affinity at muscarinic acetylcholine receptors (IC₅₀ 190 μM) and nicotinic receptors (IC₅₀ >500 μM), whereas the 3-methanol positional isomer has not demonstrated equivalent cholinergic activity in published screening data [1]. Critically, the 3-hydroxymethyl substitution pattern is the precise pharmacophoric feature required for elaboration to diarylmethylenequinolizidine anti-spasmodics [2] and for structural mimicry of the insecticidal alkaloid castoramine [3]. Substituting the 1-methanol isomer or other quinolizidine analogs would yield compounds with divergent reactivity in key synthetic transformations (e.g., dehydration, quaternization, or esterification at the 3-position), producing different final actives or intermediates entirely [2].

Product-Specific Quantitative Differentiation Evidence for Octahydro-2H-quinolizin-3-ylmethanol


Positional Isomerism: 3-Methanol vs. 1-Methanol (Lupinine) Divergent Receptor Pharmacology

The target compound (3-methanol regioisomer) and its positional isomer lupinine (1-methanol) are constitutionally isomeric (both C₁₀H₁₉NO, MW 169.26) but display distinct pharmacological profiles. Lupinine exhibits measurable binding at muscarinic acetylcholine receptors with an IC₅₀ of 190 μM and at nicotinic acetylcholine receptors with an IC₅₀ of >500 μM [1]. Published screening data for the 3-methanol regioisomer do not show comparable cholinergic activity, consistent with the known position-dependence of quinolizidine alkaloid pharmacodynamics [2]. The 3-hydroxymethyl substitution pattern preferentially orients the hydrogen-bond donor/acceptor pharmacophore for interactions with non-cholinergic targets, including the KCNQ2/Q3 potassium channel family (structurally related quinolizidine analogs have demonstrated sub-micromolar modulation of these channels) [2].

Quinolizidine alkaloid pharmacology Receptor subtype selectivity Positional isomer SAR Cholinergic receptor binding

Synthetic Intermediate Utility: Antidiabetic Octahydroquinolizine Drug Development Pathway

The target compound is explicitly claimed and exemplified as a key intermediate in the patent family covering octahydroquinolizines for antidiabetic treatment (US20110003808A1 / WO2010022412) [1]. In the disclosed synthetic pathway, alkyl-aryl-lactone intermediates are elaborated to substituted octahydroquinolizines of formula (I) (X = H, F; R = Methyl, Ethyl, nPropyl, nButyl), where the 3-methanol functionality serves as a critical handle for further derivatization [1]. The patent specifies that these final octahydroquinolizines are indicated for treatment or prevention of diabetes mellitus types 1 and 2, hyperlipidemia, diabetic dyslipidemia, metabolic syndrome, and obesity [2]. In contrast, lupinine (1-methanol isomer) is not disclosed as an intermediate in this patent family, and its 1-position hydroxymethyl group would yield structurally divergent final products if substituted into the same synthetic sequence.

Antidiabetic drug discovery Metabolic syndrome therapeutics Octahydroquinolizine pharmacophore Patent-protected intermediate

Insecticidal Pharmacophore: Castoramine Scaffold Relationship and Comparative Larvicidal Activity

Octahydro-2H-quinolizin-3-ylmethanol is the des-methyl, des-furanyl core scaffold of the natural insecticidal alkaloid castoramine [(3S,6S,9R,9aS)-6-(furan-3-yl)-9-methyl-octahydro-1H-quinolizin-3-yl]methanol, CAS 6874-86-8) [1]. Castoramine was isolated from Nuphar japonicum and demonstrated potent larvicidal activity against Drosophila melanogaster with an LC₅₀ of 1.00 μmol/mL diet concentration, representing a 4.3-fold greater potency than co-isolated (-)-7-epi-deoxynupharidine (LC₅₀ 4.33 μmol/mL) [2]. At a dietary concentration of 2.08 μmol/mL, castoramine achieved 100% larval mortality [3]. The target compound provides the unsubstituted quinolizidine-3-methanol core, enabling systematic SAR exploration of the C-6 furanyl and C-9 methyl substituents that drive this insecticidal potency.

Natural product insecticide Castoramine analog Drosophila melanogaster bioassay Quinolizidine alkaloid SAR

Anti-Spasmodic Drug Intermediate: 3-Diarylmethylenequinolizidine Derivatization Pathway

The 3-methanol substitution pattern of the target compound is specifically required for the synthesis of 3-diarylmethylenequinolizidine quaternary ammonium salts, a class of potent anti-spasmodic agents developed by Hokuriku Pharmaceutical [1]. In the published SAR study, 1-, 2-, and 3-diarylmethylenequinolizidine isomers were systematically compared as conformationally rigid analogs of diphemanil methylsulfate and timepidium bromide. The 3-substituted series (accessible from the target 3-methanol compound via Grignard addition, dehydration, and quaternization) produced compounds with anticholinergic activity equal to or exceeding that of atropine [2]. Notably, the quinolizidine-3-methanol intermediate α,α-(di-3-thienyl)quinolizidine-3-methanol (formula II in the patent) is the direct precursor to the most potent anti-spasmodic derivatives, which also exhibit anti-ulcer, anti-histaminic, and anti-emetic activities with minimized side effects (reduced thirst and mydriasis compared to atropine-class agents) [1].

Anti-spasmodic drug development Anticholinergic quaternary ammonium salts Quinolizidine conformational restriction Hokuriku Pharmaceutical SAR

Physical Property Differentiation: Melting Point and Form Distinction Between 3-Methanol and 1-Methanol Regioisomers

The target compound (octahydro-2H-quinolizin-3-ylmethanol) is reported as a yellow oil at ambient temperature [1], whereas its positional isomer lupinine (octahydro-2H-quinolizin-1-ylmethanol) is a crystalline solid with a melting point of 68–69 °C [2]. This fundamental physical property difference reflects distinct intermolecular packing interactions arising from the different spatial orientation of the hydroxymethyl hydrogen-bond donor. The liquid physical form of the 3-methanol isomer has practical implications for synthetic handling: it can be used neat in solvent-free reactions or readily dissolved in a wide range of organic solvents without the need for pre-dissolution steps required for solid lupinine.

Physicochemical property comparison Quinolizidine alkaloid characterization Solid vs. liquid handling Formulation and storage considerations

Recommended Research and Industrial Application Scenarios for Octahydro-2H-quinolizin-3-ylmethanol Based on Verified Evidence


Antidiabetic Drug Discovery: Octahydroquinolizine Lead Optimization Using the 3-Methanol Intermediate Platform

Medicinal chemistry teams pursuing glucose-lowering agents based on the octahydroquinolizine pharmacophore should procure the 3-methanol intermediate as the entry point for SAR exploration. The patent family US20110003808A1 / WO2010022412 explicitly validates this scaffold for generating compounds with antidiabetic, antihyperlipidemic, and anti-obesity activity [1]. The 3-hydroxymethyl group serves as a versatile synthetic handle for esterification, etherification, oxidation, or conversion to leaving groups for nucleophilic displacement, enabling systematic variation of the C-3 substituent across the four validated R-group series (Methyl, Ethyl, nPropyl, nButyl). Procurement of the 1-methanol isomer (lupinine) would be scientifically invalid for this application, as it would produce regioisomeric final compounds outside the patent-validated chemical space.

Insecticide Discovery: Castoramine Analog Synthesis and Structure-Activity Relationship Studies

Agrochemical and public health insecticide discovery groups should use the target compound as the core scaffold for castoramine-inspired analog synthesis. Castoramine, the 6-(3-furyl)-9-methyl derivative of octahydro-2H-quinolizin-3-ylmethanol, demonstrated an LC₅₀ of 1.00 μmol/mL against Drosophila melanogaster larvae, representing 4.3-fold superior potency compared to co-occurring Nuphar alkaloids [2]. Systematic introduction of aryl, heteroaryl, and alkyl substituents at C-6 and C-9 positions, coupled with variation of the C-3 hydroxymethyl group, enables mapping of the insecticidal pharmacophore. The unsubstituted 3-methanol core also serves as the essential negative control for these SAR studies.

Anti-Spasmodic Drug Development: 3-Diarylmethylenequinolizidine Quaternary Ammonium Salt Synthesis

Pharmaceutical development programs targeting smooth muscle spasmolytic indications (gastrointestinal, genitourinary, biliary) should utilize the target compound as the precursor for 3-diarylmethylenequinolizidine quaternary ammonium salt synthesis [3]. The published SAR study by Hokuriku Pharmaceutical demonstrated that 3-substituted derivatives exhibit anticholinergic activity equal to or exceeding atropine, with reduced side effects (thirst, mydriasis). The synthetic sequence involves Grignard addition of aryl/heteroaryl magnesium halides to a quinolizidine-3-carboxylate derivative (accessible from the 3-methanol intermediate), dehydration to the diarylmethylenequinolizidine, and quaternization with alkyl halides. This application is uniquely accessible from the 3-methanol regioisomer; the 1-methanol isomer cannot yield the same 3-substituted products.

Chemical Biology Probe Development: Quinolizidine Scaffold with Minimized Cholinergic Off-Target Activity

For chemical biology programs requiring a quinolizidine-based probe or control compound without confounding cholinergic pharmacology, the 3-methanol regioisomer offers a distinct advantage over lupinine. Lupinine exhibits measurable muscarinic (IC₅₀ 190 μM) and nicotinic (IC₅₀ >500 μM) receptor binding [4], which can complicate the interpretation of phenotypic screening results or target engagement studies. The 3-methanol isomer does not demonstrate comparable cholinergic activity in published datasets, providing a cleaner pharmacological baseline for target deconvolution experiments. This differentiation is particularly relevant for CNS-targeted programs where muscarinic and nicotinic receptor engagement can produce significant behavioral and physiological confounds.

Quote Request

Request a Quote for octahydro-2H-quinolizin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.